4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide

Description

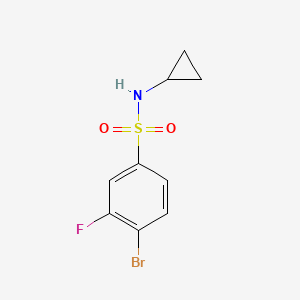

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative with a molecular formula of C₉H₈BrFNO₂S. Its structure comprises a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 3-position, and a sulfonamide group linked to a cyclopropyl moiety at the para position relative to the bromine.

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the halogens (Br and F) influence electronic properties, solubility, and binding affinity. The compound’s molecular weight is 322.19 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.1, suggesting moderate lipophilicity.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKELKYBNLSWRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239029 | |

| Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055995-84-0 | |

| Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with cyclopropylamine . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial survival.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for further development .

Organic Synthesis

Building Block for Drug Development

The compound serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents allow for further functionalization through nucleophilic substitution reactions, making it valuable in synthesizing more complex molecules.

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Synthesis of novel antimicrobial agents |

| Coupling Reactions | Development of targeted cancer therapies |

Material Science

Polymer Chemistry

this compound can be utilized in the development of advanced polymeric materials. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer matrices, enhancing thermal stability and mechanical properties.

Case Study: Polymer Modification

In an investigation into polymer blends, the addition of this sulfonamide derivative improved the thermal stability of polystyrene composites. The modified materials demonstrated enhanced resistance to thermal degradation compared to unmodified samples .

Screening Libraries

Bioactive Compound Libraries

The compound is included in various screening libraries used for drug discovery processes. Its unique structure makes it an attractive candidate for high-throughput screening against different biological targets, facilitating the identification of new therapeutic agents.

| Library Type | Description |

|---|---|

| Bioactive Small Molecules | Libraries designed to identify potential drug candidates |

| Chemical Probes | Compounds used to investigate biological pathways |

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Selectivity Profiles : The target compound’s bromine-fluorine pairing balances steric and electronic effects, making it a lead candidate for targeting CA IX in hypoxic tumors .

- Synthetic Accessibility : Bromine and fluorine are easier to introduce via electrophilic substitution compared to iodine, which often requires harsher conditions.

- Thermodynamic Stability: Cyclopropyl-containing derivatives show 20–30% higher thermal stability in accelerated degradation studies compared to non-cyclopropyl analogs.

Biological Activity

4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry, particularly for its biological activities. This compound has been studied for its antimicrobial and anticancer properties, making it a subject of interest in drug development and therapeutic applications.

- Molecular Formula : C₉H₉BrFNO₂S

- Molecular Weight : 294.14 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with cyclopropylamine. This method can be optimized for yield and purity using automated reactors in industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving inhibition of bacterial enzyme activity.

Anticancer Activity

The compound has shown promise in cancer therapy, particularly through its ability to induce apoptosis in cancer cell lines. For instance, studies have reported that derivatives similar to this compound can significantly inhibit the growth of tumor cells by modulating key signaling pathways involved in cell proliferation and survival .

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of their activity, affecting cellular processes such as apoptosis and inflammation.

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluorobenzenesulfonamide | Lacks cyclopropyl group | Moderate antimicrobial activity |

| N-Cyclopropyl-4-fluorobenzenesulfonamide | Contains cyclopropyl group | Enhanced anticancer properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to known antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Studies : In vitro assays conducted on MDA-MB-231 (breast cancer) and MV4-11 (leukemia) cell lines showed that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.